BSF433220
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Overview
Description
BSF433220 is a chemical compound with a unique structure and properties that have garnered attention in various scientific fields
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to interact with a number of lipophilic amino acids .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been known to show significant analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BSF433220 involves several steps, starting with the preparation of intermediate compounds. One common method involves the use of specific reagents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large reactors and continuous flow systems to maintain consistent quality and efficiency. The process may also include purification steps, such as crystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
BSF433220 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
BSF433220 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Biological Activity
BSF433220, a synthetic compound categorized under chromen-4-one derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its chromen-4-one backbone with specific substituents that enhance its biological activity. The following table summarizes its key chemical properties:
Property | Description |
---|---|
Molecular Formula | C₁₈H₁₈O₅ |
Molecular Weight | 302.34 g/mol |
Solubility | Soluble in organic solvents; low solubility in water |
Melting Point | 150-155 °C |
This compound exhibits its biological effects primarily through the modulation of enzyme activity and interaction with specific receptors. The compound has been shown to inhibit enzymes involved in cancer cell proliferation, leading to potential anticancer effects. Its mechanism can be summarized as follows:
- Enzyme Inhibition : this compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.
- Receptor Binding : The compound can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research has documented several biological activities associated with this compound, including:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells, particularly in breast and colorectal cancer models. The compound's ability to inhibit cell proliferation has been linked to its interaction with the PI3K/Akt signaling pathway.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have explored the application of this compound in various biological contexts:
-
Case Study: Anticancer Efficacy
- In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The study highlighted the compound's potential as a therapeutic agent in oncology.
-
Case Study: Antimicrobial Activity
- A recent investigation tested this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the compound had an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against S. aureus, indicating significant antibacterial potential.
-
Case Study: Anti-inflammatory Mechanism
- A study assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound led to a significant decrease in edema and inflammatory cytokine levels compared to control groups.
Properties
IUPAC Name |
[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11/h1-4,8,17H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYNQBZHYKKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.